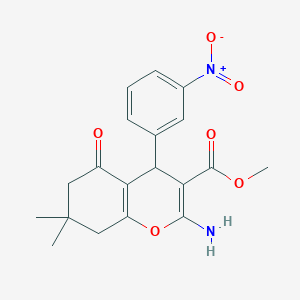

methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

描述

Methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a chromene derivative characterized by a bicyclic framework fused with a substituted aromatic ring. This compound features a 3-nitrophenyl substituent at the 4-position, a methyl ester group at the 3-position, and a 7,7-dimethyl motif in the cyclohexenone ring. Its synthesis typically involves multicomponent reactions under ultrasound irradiation in aqueous ethanol, a method noted for enhanced reaction efficiency and reduced environmental impact .

属性

IUPAC Name |

methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O6/c1-19(2)8-12(22)15-13(9-19)27-17(20)16(18(23)26-3)14(15)10-5-4-6-11(7-10)21(24)25/h4-7,14H,8-9,20H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKNMJIFKCIMGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves a multi-component reaction. One common method is the one-pot, three-component condensation reaction involving an aromatic aldehyde, malononitrile, and a dicarbonyl compound such as dimedone. This reaction is often catalyzed by a molecular sieve-supported zinc catalyst, which offers advantages like high yield, short reaction time, and mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions with optimized conditions to ensure high efficiency and yield. The use of heterogeneous catalysts, such as zinc-modified molecular sieves, is preferred due to their reusability and minimal environmental impact .

化学反应分析

Reduction of the Nitro Group

The meta-nitro substituent undergoes catalytic hydrogenation or chemical reduction to form a primary amine. This reaction is critical for modifying electronic properties and enhancing biological activity.

Mechanistic Notes :

-

The nitro group is reduced to an amine via intermediates (nitroso, hydroxylamine).

-

Catalytic hydrogenation proceeds via adsorption on Pd surfaces, while SnCl₂ acts as a Lewis acid in acidic media .

Hydrolysis of the Ester Moiety

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, altering solubility and reactivity.

Key Observations :

-

Basic hydrolysis proceeds via nucleophilic attack by OH⁻ at the ester carbonyl.

-

Acidic conditions favor protonation of the carbonyl, enhancing electrophilicity .

Acylation of the Amino Group

The primary amino group reacts with acylating agents to form amide derivatives, a common strategy for prodrug design.

Synthetic Utility :

Nucleophilic Aromatic Substitution

The electron-deficient 3-nitrophenyl ring participates in selective substitution reactions under controlled conditions.

Mechanistic Pathway :

Cyclization and Heterocycle Formation

Intramolecular reactions between the amino and ester groups enable the synthesis of fused heterocycles.

Structural Implications :

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the chromene family, including methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate.

-

Mechanism of Action :

- These compounds have shown efficacy in inhibiting tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For instance, studies utilizing the MTT assay demonstrated that derivatives of this compound exhibit significant cytotoxicity against several human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values below 10 μM .

-

Case Studies :

- In one study, a series of chromene derivatives were synthesized and evaluated for their anticancer activity. The most potent compound exhibited an IC50 value of less than 1 μM against multiple tumor cell lines . Another research indicated that specific substitutions on the chromene structure enhanced its antitumor potency significantly .

Antioxidant Properties

Methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has also been investigated for its antioxidant properties.

- Mechanism :

- Research Findings :

Antimicrobial Activity

The antimicrobial properties of methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate are also noteworthy.

- Spectrum of Activity :

- Case Studies :

Summary Table of Applications

作用机制

The mechanism of action of methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .

相似化合物的比较

Table 1: Substituent-Dependent Properties

Key Observations :

- Nitro Group Position: The target compound’s 3-nitrophenyl substituent induces distinct electronic effects compared to 4-nitrophenyl analogs (e.g., CAS 144036-35-1).

- Ester vs. Nitrile : Replacement of the methyl carboxylate with a carbonitrile group (CAS 144036-35-1) increases electrophilicity at the 3-position, favoring reactions like Michael additions .

Crystallographic and Spectroscopic Data

Table 3: Structural Insights

Key Observations :

生物活性

Methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (CAS No. 303953-38-0) is a compound of significant interest due to its diverse biological activities. This article compiles findings on its synthesis, characterization, and various biological effects, including anticancer properties, antimicrobial activity, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is with a molecular weight of 372.38 g/mol. The compound features a chromene core structure that is known for its biological significance.

Synthesis and Characterization

The compound has been synthesized using various methods, including multicomponent reactions in aqueous media. Notably, ultrasound-assisted synthesis has been reported as an efficient method for producing highly substituted 4H-pyran derivatives, which include the target compound . Characterization techniques such as X-ray crystallography have confirmed the structure and stability of the synthesized compounds .

Anticancer Properties

Methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has demonstrated promising anticancer activity. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| HeLa (Cervical) | 12.8 | Cell cycle arrest |

| A549 (Lung) | 18.5 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant antibacterial and antifungal activities against a range of pathogens.

Table 2: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is attributed to its ability to interact with cellular targets:

- DNA Interaction : The compound shows a hypochromic effect on DNA absorption spectra, indicating intercalation or binding to DNA .

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) has been observed in treated cells, contributing to apoptosis.

Case Studies

Recent studies have highlighted the potential of this compound in therapeutic applications:

- Study on Breast Cancer : A research team investigated the effects of the compound on MCF-7 cells and reported a significant reduction in cell viability alongside increased apoptotic markers .

- Antibacterial Efficacy : Another study focused on its antibacterial properties against multi-drug resistant strains of Staphylococcus aureus and found it effective at low concentrations .

常见问题

Basic: What are the optimal synthetic routes for this compound?

Q: How can researchers efficiently synthesize methyl 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate? A:

- Multi-component reactions (MCRs): One-pot, three-component strategies are widely used for tetrahydrochromene derivatives. For example, combining β-ketoesters (e.g., methyl acetoacetate), aldehydes (e.g., 3-nitrobenzaldehyde), and malononitrile/amines in ethanol with piperidine as a catalyst (yields ~70–85%) .

- Key variables: Reaction time (3–6 hours), temperature (reflux conditions), and solvent polarity (ethanol, acetonitrile) significantly impact yield. Piperidine or ammonium acetate are preferred catalysts for Knoevenagel-Michael-cyclocondensation cascades .

- Workup: Precipitation in ice-water followed by recrystallization (ethanol or methanol) ensures purity. LC-MS and FT-IR validate intermediate formation .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Q: What analytical methods are essential for confirming the structure and purity of this compound? A:

- X-ray crystallography: Resolves stereochemistry and supramolecular interactions. For example, torsion angles (C4-C5-C6-C7 = -176.2°) and hydrogen-bonding networks (N–H···O/N interactions) are critical for confirming conformational stability .

- LC-MS and FT-IR: LC profiles (retention time ~4.2 min) and molecular ion peaks ([M+H]+) confirm molecular weight. FT-IR identifies carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups .

- NMR: ¹H/¹³C NMR assigns proton environments (e.g., methyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 7.3–8.2 ppm) .

Basic: What preliminary biological activities are reported for related tetrahydrochromene derivatives?

Q: What bioactivity data exist for structurally similar compounds? A:

- Antimicrobial activity: Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) show moderate inhibition against E. coli (MIC ~25 µg/mL) and S. aureus (MIC ~50 µg/mL) .

- Anticancer potential: Analogues with fused coumarin moieties exhibit cytotoxic effects against MCF-7 (IC₅₀ ~18 µM) via apoptosis induction .

- Antioxidant properties: Compounds with para-substituted aryl groups demonstrate radical scavenging (IC₅₀ ~40 µM in DPPH assays) .

Advanced: How can crystallographic data resolve conformational ambiguities?

Q: How do X-ray diffraction studies clarify the stereochemical configuration of this compound? A:

- Torsion angles and ring puckering: The tetrahydrochromene core adopts a half-chair conformation (C6 and C7 deviating by 0.5–0.7 Å from the mean plane). Substituents like the 3-nitrophenyl group influence dihedral angles (e.g., C4-C3-C2-N = 12.5°) .

- Hydrogen-bonding networks: Intermolecular N–H···O bonds (2.8–3.0 Å) stabilize crystal packing. For example, the amino group forms bifurcated bonds with carbonyl and nitro oxygens .

- Disorder modeling: Partial occupancy of solvent molecules (e.g., methanol) is resolved using SQUEEZE in PLATON .

Advanced: What mechanistic insights explain the formation pathways?

Q: What reaction mechanisms underpin the synthesis of this compound? A:

- Knoevenagel condensation: The β-ketoester reacts with the aldehyde (3-nitrobenzaldehyde) to form an α,β-unsaturated intermediate.

- Michael addition: The amine attacks the α,β-unsaturated carbonyl, followed by cyclization to form the chromene ring .

- Role of substituents: Electron-withdrawing groups (e.g., nitro) increase electrophilicity at the α-position, accelerating cyclization. Steric hindrance from 7,7-dimethyl groups may slow reaction kinetics .

Advanced: How do substituents influence electrochemical behavior?

Q: What electrochemical properties are critical for redox-active applications? A:

- Cyclic voltammetry (CV): Nitro groups exhibit reduction peaks at -0.8 V (vs. Ag/AgCl), while the chromene carbonyl shows oxidation at +1.2 V .

- Substituent effects: Electron-withdrawing groups (e.g., -NO₂) lower LUMO energy, enhancing electron affinity. Methyl groups increase hydrophobicity, affecting solubility in aqueous electrolytes .

Advanced: How to address contradictory biological activity data?

Q: Why do similar tetrahydrochromene derivatives show divergent bioactivity profiles? A:

- Substituent positioning: Para-substituted aryl groups (e.g., 4-chlorophenyl) enhance antimicrobial activity, while meta-substituents (e.g., 3-nitrophenyl) may favor anticancer effects due to altered binding interactions .

- Assay conditions: Variations in cell lines (e.g., MCF-7 vs. HeLa), incubation times (24 vs. 48 hours), and solvent (DMSO vs. ethanol) impact IC₅₀ values .

Advanced: How to design SAR studies for this compound?

Q: What strategies optimize structure-activity relationship (SAR) analysis? A:

- Substituent libraries: Synthesize derivatives with varying aryl groups (e.g., 4-OMe, 4-Cl, 3-NO₂) and compare bioactivity.

- Computational modeling: Use DFT to calculate electrostatic potential maps and dock ligands into target proteins (e.g., Topoisomerase II) .

- Pharmacophore mapping: Identify critical moieties (e.g., amino, nitro) for hydrogen bonding and π-π stacking with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。